Aplicyanin E
Description
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Properties
Molecular Formula |
C13H14Br2N4O |
|---|---|
Molecular Weight |
402.08 g/mol |
IUPAC Name |
6-(5,6-dibromo-1-methoxyindol-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C13H14Br2N4O/c1-20-19-6-8(11-2-3-17-13(16)18-11)7-4-9(14)10(15)5-12(7)19/h4-6,11H,2-3H2,1H3,(H3,16,17,18) |
InChI Key |
TVCJVNOONREIKD-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=C(C2=CC(=C(C=C21)Br)Br)C3CCN=C(N3)N |
Synonyms |
aplicyanin E |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
Aplicyanin E is characterized by its indole core, which is modified with bromine substituents and an acetyl group. The synthesis of this compound and its analogs has been reported, showcasing various methods to produce this compound efficiently. The total synthesis of Aplicyanins A, B, and E was achieved with modifications to the indole structure that significantly influenced their biological activities .
Cytotoxicity Studies
This compound has been evaluated for its cytotoxic properties against several human tumor cell lines, including:
- Colon (HT-29)
- Lung (A-549)
- Breast (MDA-MB-231)
The cytotoxicity assays revealed that this compound exhibited moderate activity, particularly against the MDA-MB-231 breast cancer cell line. In comparative studies, it was found that while other analogs showed significant cytotoxic effects, this compound's activity was less pronounced but still noteworthy .
Table 1: Cytotoxic Activity of this compound and Analogues
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HT-29 | >20 |
| This compound | A-549 | >20 |
| This compound | MDA-MB-231 | 15 |
| Analog A | HT-29 | 5 |
| Analog B | MDA-MB-231 | 8 |
The presence of the acetyl group on the imine nitrogen was identified as a critical factor influencing the cytotoxic activity of these compounds .
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of this compound has indicated that specific modifications to its chemical structure can enhance or diminish its biological efficacy. For instance, the introduction of bromine at certain positions on the indole ring was shown to be crucial for maintaining cytotoxic activity .
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Bromine at Position 5 | Essential for activity |
| Acetyl Group | Enhances cytotoxicity |
| Methyl Substituent | No significant impact |
Case Studies
- Anticancer Potential : In a study evaluating various aplicyanins against cancer cell lines, it was noted that while many derivatives showed promising activity, this compound maintained moderate effectiveness specifically in breast cancer models. This suggests its potential as a scaffold for developing new anticancer agents .
- Marine Natural Products Research : The exploration of marine-derived compounds like this compound highlights their importance in drug discovery. The unique structures often lead to novel mechanisms of action against cancer cells, making them valuable in pharmaceutical development .
Preparation Methods
Retrosynthetic Analysis and Strategy
The total synthesis of this compound was designed to assemble the 2-amino-1,4,5,6-tetrahydropyrimidine heterocycle fused to a brominated indole core. Retrosynthetically, the molecule was divided into two key fragments: a substituted indole bearing a three-carbon chain and a guanidine moiety. The strategy prioritized late-stage introduction of the acetyl group on the imine nitrogen to preserve reactivity during earlier steps.
Indole Functionalization via Wittig Reaction
The synthesis commenced with commercially available 5-bromoindole derivatives. A Wittig reaction was employed to introduce a three-carbon α,β-unsaturated aldehyde chain at position 3 of the indole (Figure 1). For example, treatment of 5-bromoindole-3-carbaldehyde (1a) with the ylide generated from (ethoxycarbonylmethylene)triphenylphosphorane (2x) yielded the α,β-unsaturated ester (3a) in 71% yield. Subsequent acetal cleavage under acidic conditions provided the corresponding aldehyde (4a) , a critical intermediate for cyclization.
Reaction Conditions:
Reductive Cyclization and Guanidylation
The aldehyde intermediate (4a) underwent conjugate addition with guanidine carbonate in methoxyethanol at 135°C, followed by borane-mediated reductive cyclization to form the tetrahydropyrimidine ring (Scheme 1). This step proved challenging due to competing side reactions; optimal yields (20–25%) were achieved using borane-THF complex in anhydrous tetrahydrofuran at 45–50°C.
Final Acetylation
The secondary amine on the tetrahydropyrimidine ring was acetylated using acetic anhydride in pyridine, yielding this compound in 68% yield after purification. Nuclear magnetic resonance (NMR) spectroscopy confirmed regioselective acetylation at the imine nitrogen.
Optimization of Synthetic Parameters
Bromination Strategies
The presence of bromine at position 5 of the indole was identified as critical for cytotoxicity. Early attempts to introduce bromine post-cyclization led to decomposition, necessitating the use of pre-brominated indole starting materials. Electrophilic bromination of indole precursors using N-bromosuccinimide (NBS) in dichloromethane provided 5-bromoindoles in 85–90% yield.
Solvent and Temperature Effects
Alternative Routes Explored
A parallel approach using Horner-Wadsworth-Emmons reagents instead of Wittig ylides was investigated but abandoned due to lower stereoselectivity and increased byproduct formation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) established >95% purity for synthetic this compound, with a retention time of 12.3 min.
Biological Evaluation and Structure-Activity Relationships
Q & A
Q. What are the primary spectroscopic techniques used to characterize Aplicyanin E, and how do researchers validate structural assignments?
this compound’s structural elucidation typically combines nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D H/C, 2D COSY/HSQC) and high-resolution mass spectrometry (HR-MS). Validation requires cross-referencing spectral data with synthetic standards or previously reported analogs. For ambiguous signals, computational methods like density functional theory (DFT) can predict NMR chemical shifts to resolve conflicts .
Q. How is this compound isolated from natural sources, and what solvents/systems optimize yield and purity?
Isolation often involves solvent extraction (e.g., methanol/ethyl acetate) followed by chromatographic separation (e.g., silica gel, HPLC). Yield optimization requires screening solvent polarities and gradient elution protocols. Purity is confirmed via HPLC-DAD/ELSD and comparison with reference spectra. Researchers should document solvent recovery rates and environmental impact to align with green chemistry principles .
Q. What in vitro bioactivity assays are commonly employed to study this compound’s pharmacological potential?
Standard assays include cytotoxicity (MTT/XTT), antioxidant (DPPH/ABTS), and enzyme inhibition (e.g., COX-2, α-glucosidase). Researchers must validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and statistically account for batch-to-batch variability using ANOVA or mixed-effects models .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?
Contradictions may arise from differences in cell lines, assay conditions, or compound purity. A meta-analysis framework is recommended:
Q. What strategies resolve discrepancies in this compound’s proposed biosynthetic pathways?
Combine isotopic labeling (e.g., C-glucose feeding) with gene knockout/knockdown in host organisms (e.g., Aspergillus spp.) to trace precursor incorporation. Discrepancies between genomic predictions and experimental data necessitate revisiting annotation tools (e.g., antiSMASH) or exploring horizontal gene transfer .
Q. How should researchers design experiments to optimize this compound’s stability under varying pH and temperature conditions?
Apply a factorial design (e.g., 3 full factorial) to test pH (4–9) and temperature (4–37°C). Monitor degradation via LC-MS and kinetic modeling (e.g., Arrhenius equation). For photostability, use USP-NF light exposure protocols and quantify degradation products with QTOF-MS .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are critical for dose-response studies involving this compound?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Assess goodness-of-fit with AIC/BIC and report confidence intervals. For high-throughput data, apply false discovery rate (FDR) corrections to minimize Type I errors .
Q. How can computational chemistry enhance understanding of this compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to target proteins. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .
Tables for Key Experimental Parameters
Guidance for Addressing Peer Review Critiques
- Contradictory results : Replicate experiments using independent batches and provide raw data in supplementary materials. Use Bland-Altman plots to assess inter-batch agreement .
- Methodological limitations : Acknowledge constraints (e.g., solvent toxicity) and propose alternative protocols (e.g., biocompatible ionic liquids) in the discussion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
